

AZ0108: An In-Depth Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AZ0108
Cat. No.: B10774882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6. This technical guide provides a comprehensive overview of the mechanism of action of **AZ0108** on cell cycle progression, with a focus on its role in inducing mitotic catastrophe in cancer cells. This document details the underlying signaling pathways, provides quantitative data on its enzymatic inhibition, and outlines key experimental protocols for its study.

Mechanism of Action: Induction of Multipolar Spindle Formation

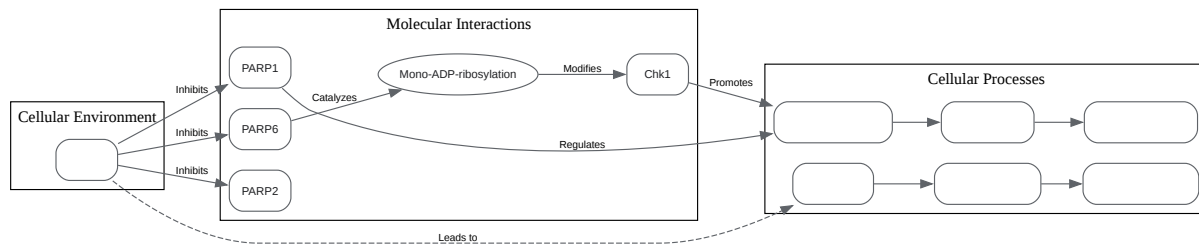
The primary mechanism by which **AZ0108** impacts cell cycle progression is through the disruption of normal mitotic spindle formation, leading to a phenomenon known as centrosome declustering and the formation of multipolar spindles. This ultimately results in mitotic catastrophe and apoptotic cell death, particularly in cancer cells with supernumerary centrosomes.

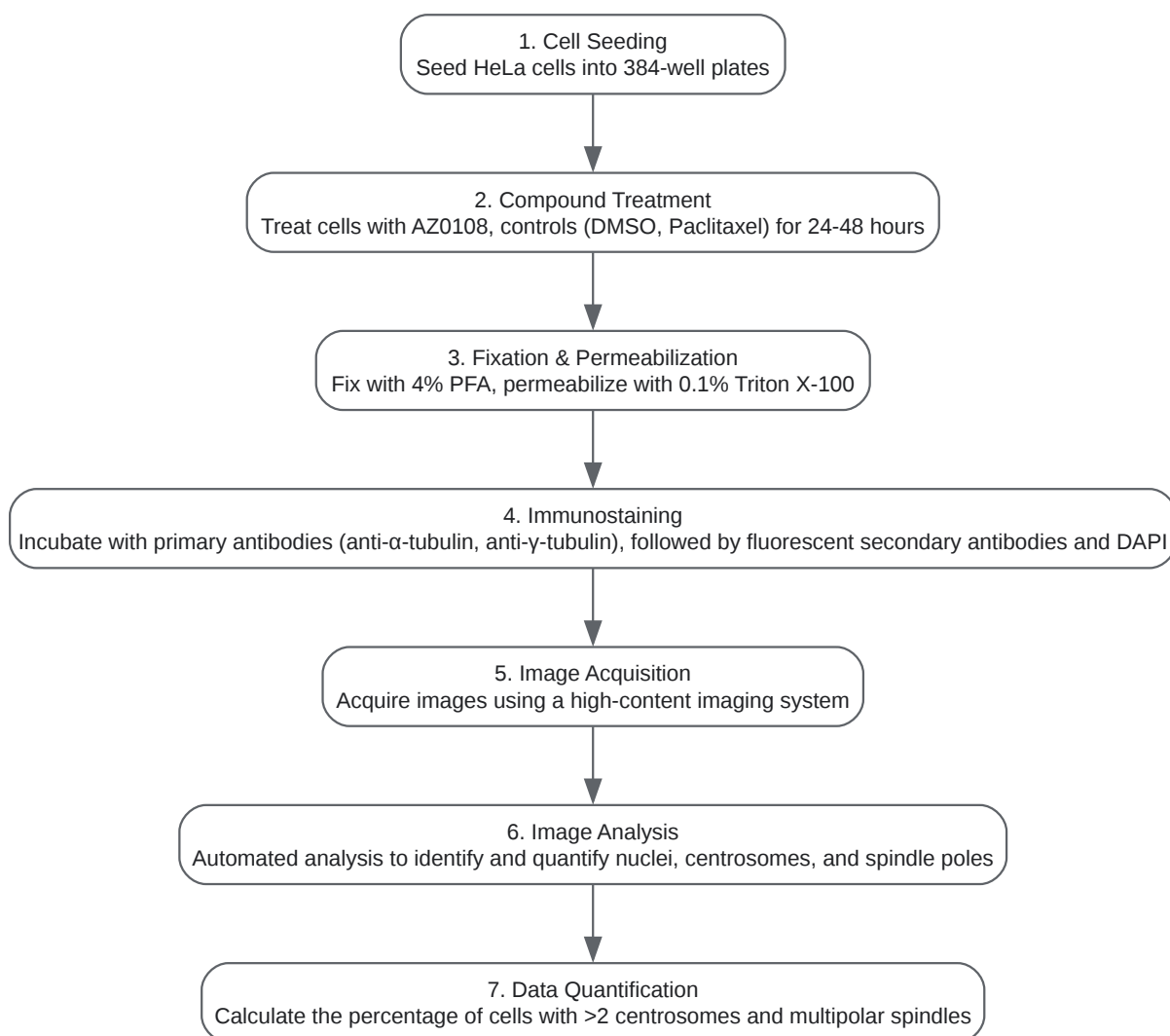
The key molecular targets of **AZ0108** are PARP1, PARP2, and PARP6. While PARP1 and PARP2 are well-known for their roles in DNA damage repair, the role of PARP6 in mitosis is a critical aspect of **AZ0108**'s activity. Research has identified Checkpoint Kinase 1 (Chk1) as a direct substrate of PARP6. PARP6-mediated mono-ADP-ribosylation of Chk1 is crucial for proper centrosome function and mitotic progression. By inhibiting PARP6, **AZ0108** prevents the proper modification of Chk1, leading to defects in centrosome cohesion and resulting in the formation of multipolar spindles during mitosis.[1]

Furthermore, PARP1 has been shown to localize to centrosomes and play a role in regulating centrosome function and duplication.[2][3] Inhibition of PARP1 by **AZ0108** likely contributes to the observed centrosome-related defects. The combined inhibition of PARP1, PARP2, and PARP6 by **AZ0108** creates a synergistic effect that disrupts mitotic integrity.

Signaling Pathway of AZ0108-Induced Mitotic Disruption

The following diagram illustrates the proposed signaling pathway through which **AZ0108** disrupts cell cycle progression at mitosis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Mitotic functions of poly\(ADP-ribose\) polymerases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Involvement of poly\(ADP-Ribose\) polymerase 1 and poly\(ADP-Ribosyl\)ation in regulation of centrosome function \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Poly\(ADP-ribose\) polymerase localizes to the centrosomes and chromosomes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [AZ0108: An In-Depth Technical Guide to its Impact on Cell Cycle Progression]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10774882/docs#az0108-an-in-depth-technical-guide-to-its-impact-on-cell-cycle-progression\]](https://www.benchchem.com/product/b10774882/docs#az0108-an-in-depth-technical-guide-to-its-impact-on-cell-cycle-progression)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check